molecular formula C9H6F3NO2 B2937973 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene CAS No. 1559077-96-1

1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene

Cat. No.: B2937973
CAS No.: 1559077-96-1
M. Wt: 217.147
InChI Key: WPXGJRXYFMGUPG-AATRIKPKSA-N
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Description

1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is an organic compound with the molecular formula C9H6F3NO2 It is a derivative of benzene, where a nitro group (NO2) and a trifluoropropenyl group (CF3CH=CH-) are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and trifluoropropenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The trifluoropropenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and a trifluoropropenyl group, which impart distinct chemical properties and reactivity. The trifluoropropenyl group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1-nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-3-1-2-4-8(7)13(14)15/h1-6H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXGJRXYFMGUPG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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